N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide
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Overview
Description
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is a synthetic organic compound It features a cyclopropyl group, a formyl group, and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Formyl Group: The formyl group can be added via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3.
Attachment of the Dimethylphenoxy Group: This step may involve nucleophilic aromatic substitution reactions, where a dimethylphenol derivative reacts with an appropriate electrophile.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide group, typically through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3/H2SO4 (nitration), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, halogenated derivatives
Scientific Research Applications
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of new materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds to N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide might include other acetamide derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and potential applications. For example:
N-(1-cyclopropylethyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a formyl group.
N-(1-cyclopropylethyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a formyl group.
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H21NO3/c1-10-6-13(8-18)7-11(2)16(10)20-9-15(19)17-12(3)14-4-5-14/h6-8,12,14H,4-5,9H2,1-3H3,(H,17,19) |
InChI Key |
HUFDBXPGRZPXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)C2CC2)C)C=O |
Origin of Product |
United States |
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